molecular formula C11H13N5O2 B6281699 rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans CAS No. 1807920-08-6

rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6281699
CAS No.: 1807920-08-6
M. Wt: 247.3
InChI Key:
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Description

The compound rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans, is a complex organic molecule featuring diverse functional groups including a triazolopyrazine moiety and a pyrrolidine carboxylic acid. These structures suggest potential bioactivity, making it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Triazolopyrazine Formation:
    • Starting materials: 1,2,4-triazole, pyrazine.

    • Reaction: Cyclization reaction under acidic conditions to form triazolopyrazine.

  • Step 2: Pyrrolidine Carboxylic Acid Formation:
    • Starting materials: Methyl pyrrolidine, carboxylic acid.

    • Reaction: Catalyzed carboxylation of methyl pyrrolidine.

  • Step 3: Coupling Reaction:
    • Reagents: The previously formed triazolopyrazine and pyrrolidine carboxylic acid.

    • Conditions: Usually done under nitrogen atmosphere with coupling agents like EDCI and DMAP.

Industrial Production Methods:
  • Scale-up synthesis in industrial reactors.

  • Optimization of reaction conditions (temperature, pressure) for maximal yield.

  • Use of continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • Reagents: KMnO₄, CrO₃.

    • Conditions: Generally, strong oxidizing conditions.

    • Products: Oxidized derivatives, potentially forming carboxylates.

  • Reduction:
    • Reagents: LiAlH₄, NaBH₄.

    • Conditions: Mild to moderate conditions.

    • Products: Alcohol derivatives, reduction of double bonds.

  • Substitution:
    • Reagents: Alkyl halides, nucleophiles.

    • Conditions: Substitution reactions typically require moderate heating and sometimes a catalyst.

    • Products: New substituted derivatives depending on nucleophile.

Scientific Research Applications

Chemistry:

  • As a building block in the synthesis of more complex organic molecules.

  • Intermediate in the production of pharmaceuticals.

Biology:
  • Studied for its interactions with various enzymes and proteins.

Medicine:
  • Investigated for its therapeutic potential, especially in targeting specific proteins or enzymes linked to diseases.

Industry:
  • Used in the synthesis of advanced materials with unique chemical properties.

  • Applications in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds:

  • rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, cis:
    • Difference: Configuration at the pyrrolidine ring.

  • 4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid:
    • Difference: Absence of the racemic (rac) nature, leading to a single enantiomer.

Uniqueness:
  • The trans configuration often leads to different bioactivities and interactions compared to the cis configuration.

  • The presence of multiple reactive sites (triazolopyrazine and pyrrolidine carboxylic acid) allows for versatile chemical modifications.

This is a broad overview of the compound "rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans." Feel free to ask more about any specific section!

Properties

CAS No.

1807920-08-6

Molecular Formula

C11H13N5O2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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